

Conformational Analysis of the 1,2-Oxathiolane Ring: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Oxathiolane

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The **1,2-oxathiolane** ring, a five-membered heterocycle containing a sulfur-oxygen bond, is a structural motif of interest in medicinal chemistry and materials science. Understanding the conformational preferences of this ring system is crucial for the rational design of novel molecules with specific biological activities or material properties. This technical guide provides an in-depth analysis of the conformational landscape of the **1,2-oxathiolane** ring, drawing upon computational studies and experimental data from analogous systems.

Introduction to the Conformational Flexibility of Five-Membered Rings

Five-membered rings, such as cyclopentane and its heteroatomic analogues, are not planar. They adopt puckered conformations to relieve torsional strain. The conformational space of these rings is typically described by the concept of pseudorotation, a continuous puckering motion that travels around the ring. The two most common conformations are the envelope (or twist) and half-chair forms. The energy barrier between these conformations is generally low, leading to a dynamic equilibrium in solution.

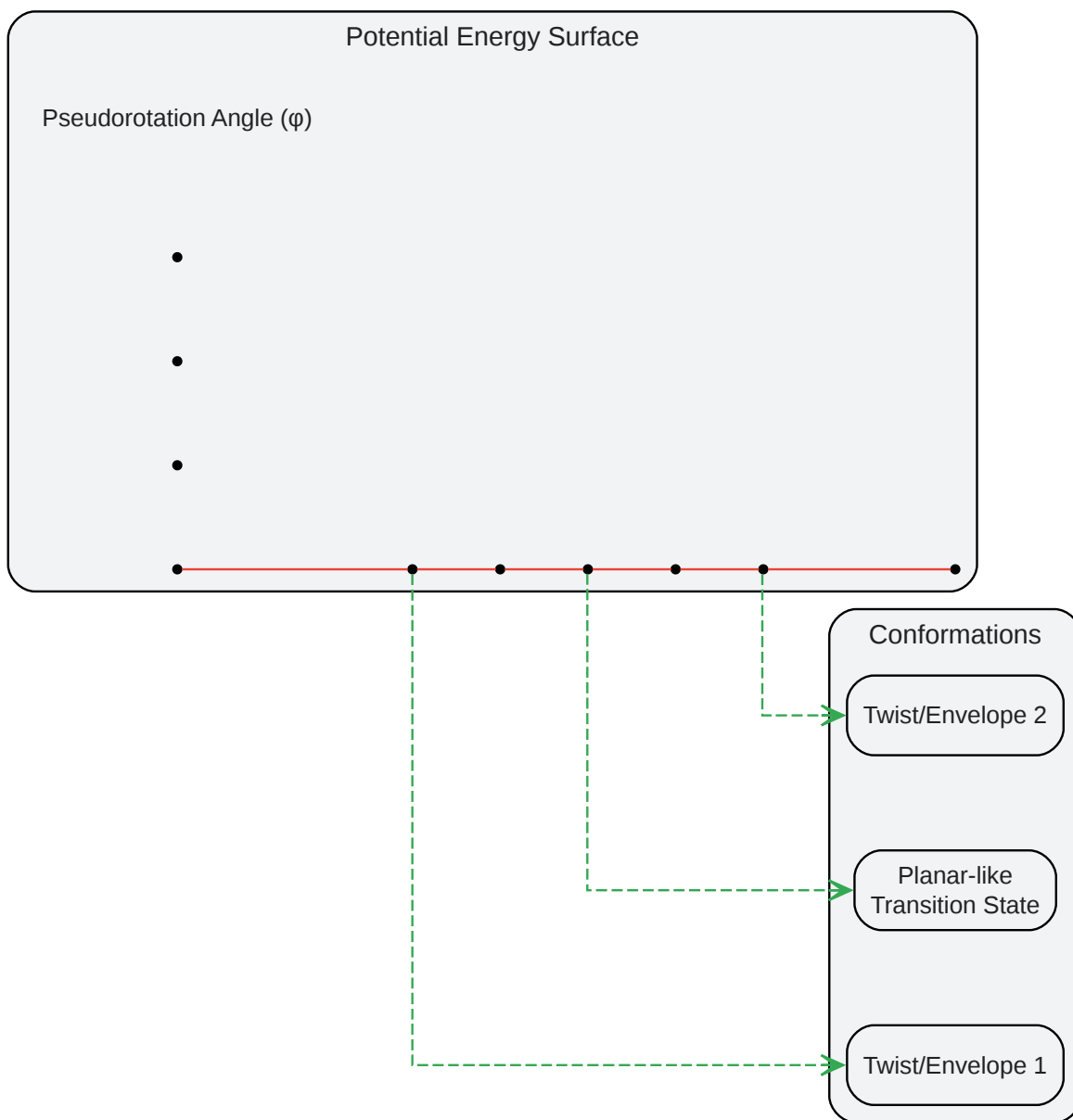
Conformational Landscape of the 1,2-Oxathiolane Ring: A Computational Perspective

Detailed experimental data on the parent **1,2-oxathiolane** is limited. However, computational studies have provided significant insights into its conformational preferences. The primary mode of conformational change in the **1,2-oxathiolane** ring is pseudorotation.

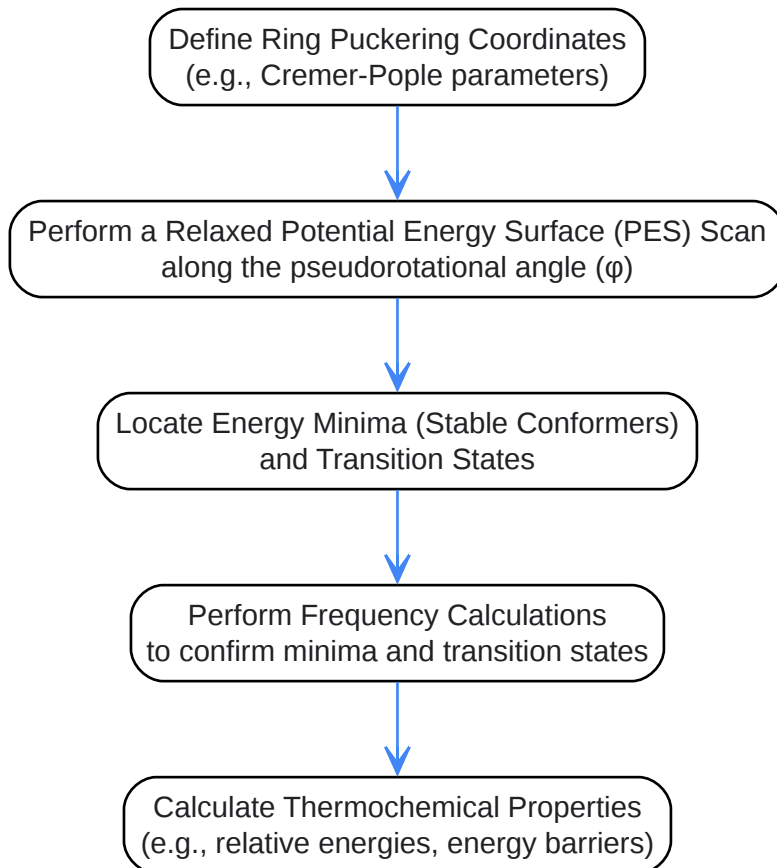
A key study on the pseudorotational motion of **1,2-oxathiolane** revealed its one-dimensional potential energy surface (1D-PES) along the pseudorotation angle (ϕ). The 1D-PES for **1,2-oxathiolane** shows two energy minima, which correspond to an enantiomeric pair of stable conformations.^[1]

The following diagram illustrates the pseudorotational pathway and the energy profile of the **1,2-oxathiolane** ring.

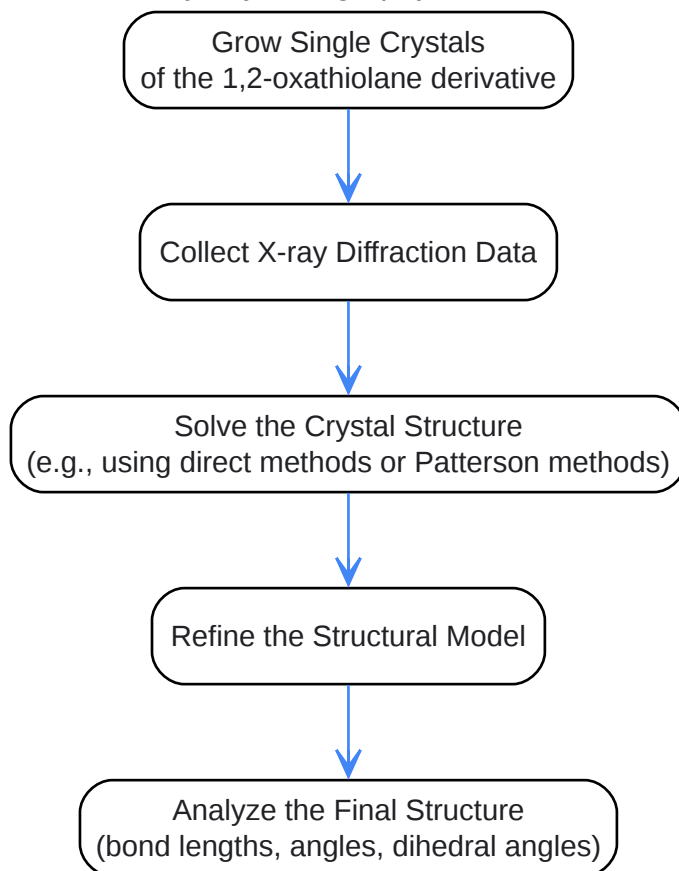
Pseudorotational Pathway of 1,2-Oxathiolane



Computational Workflow for Pseudorotation Analysis



X-ray Crystallography Workflow



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References

- 1. pubs.acs.org [pubs.acs.org]
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